2,3,6-Trichlorobiphenyl
Overview
Description
2,3,6-Trichlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is an organic compound consisting of a biphenyl molecule with three chlorine atoms attached at the 2, 3, and 6 positions. It is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Mechanism of Action
- Role : Activation of AhR leads to altered gene transcription, particularly the induction of hepatic Phase I and Phase II enzymes (such as cytochrome P450), affecting cellular function .
- Resulting Changes : Altered gene expression, especially in hepatic enzymes, can impact metabolism and detoxification processes .
- Downstream Effects : Induction of hepatic enzymes affects the metabolism of various compounds, potentially leading to toxicity or altered cellular responses .
- Impact on Bioavailability : Lipophilicity enhances tissue distribution but also contributes to bioaccumulation .
- Cellular Effects : Disruption of normal cellular processes due to changes in metabolism and detoxification .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2,3,6-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P-450 enzymes, which catalyze its metabolism into polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. Additionally, this compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator that regulates the expression of multiple phase I and II xenobiotic metabolizing enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This compound also affects the immune system, liver, stomach, and kidneys, leading to conditions such as chloracne, rashes, jaundice, edema, anemia, and impaired reproduction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzymes . Additionally, this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to this compound can lead to chronic health effects, including liver, stomach, and kidney damage, as well as changes in the immune system and behavioral alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function and metabolism. At higher doses, this compound can lead to toxic effects, including liver damage, jaundice, and impaired reproduction . These threshold effects highlight the importance of understanding the dosage-dependent impact of this compound in biological systems.
Metabolic Pathways
This compound is involved in metabolic pathways that include its metabolism by cytochrome P-450 enzymes to polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. The slow metabolism of PCBs, including this compound, contributes to their persistence and bioaccumulation in the environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of this compound within the body can influence its localization and accumulation, leading to potential toxic effects in specific organs and tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can localize to cellular membranes and other compartments, where it interacts with specific biomolecules . The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, influencing its biochemical and toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobiphenyl can be synthesized through the chlorination of biphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar chlorination processes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired chlorinated product .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
2,3,6-Trichlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental processes.
Biology: Research on its bioaccumulation and toxic effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its endocrine-disrupting properties contribute to understanding its potential health risks.
Industry: It has been used in the past as a dielectric fluid in transformers and capacitors, although its use has been largely phased out due to environmental concerns
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobiphenyl
- 2,3,4-Trichlorobiphenyl
- 2,3,5-Trichlorobiphenyl
Uniqueness
2,3,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other trichlorobiphenyls, it may exhibit different toxicological profiles and environmental persistence .
Properties
IUPAC Name |
1,2,4-trichloro-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-7-10(14)12(15)11(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVROLHVSYNLFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073557 | |
Record name | 2,3,6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55702-45-9 | |
Record name | 2,3,6-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55702-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VJD2XZ97E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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